molecular formula C23H28N4O3 B15157368 JS11

JS11

Número de catálogo: B15157368
Peso molecular: 408.5 g/mol
Clave InChI: OHSMTKLVCHFYEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzimidazole core substituted with a cyclohexyl group at position 1, a cyclopropylmethyl group at position 3, and a 3-methylisoxazol-5-ylmethyl carboxamide moiety at position 3. The 2-oxo-2,3-dihydro-1H-benzimidazole scaffold is a pharmacophoric motif often associated with bioactivity, such as enzyme inhibition or receptor modulation .

Propiedades

Fórmula molecular

C23H28N4O3

Peso molecular

408.5 g/mol

Nombre IUPAC

1-cyclohexyl-3-(cyclopropylmethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-oxobenzimidazole-5-carboxamide

InChI

InChI=1S/C23H28N4O3/c1-15-11-19(30-25-15)13-24-22(28)17-9-10-20-21(12-17)26(14-16-7-8-16)23(29)27(20)18-5-3-2-4-6-18/h9-12,16,18H,2-8,13-14H2,1H3,(H,24,28)

Clave InChI

OHSMTKLVCHFYEF-UHFFFAOYSA-N

SMILES canónico

CC1=NOC(=C1)CNC(=O)C2=CC3=C(C=C2)N(C(=O)N3CC4CC4)C5CCCCC5

Origen del producto

United States

Métodos De Preparación

Cyclohexyl-Substituted Benzimidazole Formation

The N1-cyclohexyl group is introduced during the cyclization of 1,2-diaminobenzene derivatives. A method adapted from WO2011099832A2 involves:

  • Condensation : Reacting 5-nitro-1,2-diaminobenzene with cyclohexylamine in acetic acid under reflux to yield N1-cyclohexyl-5-nitro-1H-benzimidazole.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing N1-cyclohexyl-5-amino-1H-benzimidazole.

Reaction Conditions :

  • Solvent : Acetic acid
  • Temperature : 100–110°C
  • Time : 6–8 hours
  • Yield : 78–85%

Functionalization at N3 and C5

N3-Alkylation with Cyclopropylmethyl Bromide

The N3 position is alkylated using cyclopropylmethyl bromide under basic conditions:

  • Base-mediated Reaction : Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the benzimidazole nitrogen, followed by addition of cyclopropylmethyl bromide.
  • Workup : Aqueous extraction and column chromatography purify the N3-cyclopropylmethyl product.

Key Data :

  • Molar Ratio : 1:1.2 (benzimidazole:alkylating agent)
  • Temperature : 0°C to room temperature
  • Yield : 65–72%

C5-Carboxamide Coupling

The C5-carboxylic acid intermediate is activated for coupling with (3-methylisoxazol-5-yl)methanamine:

  • Activation : Treating 5-carboxybenzimidazole with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
  • Amination : Adding (3-methylisoxazol-5-yl)methanamine and stirring at room temperature.

Characterization :

  • Reagents : EDC (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : Dichloromethane
  • Reaction Time : 12–16 hours
  • Yield : 60–68%

Process Optimization and Challenges

Regioselectivity in N-Alkylation

Competitive alkylation at N1 and N3 is mitigated by:

  • Steric Hindrance : The bulky cyclohexyl group at N1 directs alkylation to N3.
  • Temperature Control : Slow addition of alkylating agent at 0°C minimizes side reactions.

Carboxylic Acid Activation Efficiency

Low coupling yields are addressed by:

  • Catalytic DMAP : 4-dimethylaminopyridine (DMAP) enhances acylation efficiency.
  • Solvent Screening : Tetrahydrofuran (THF) improves solubility of the carboxy component.

Analytical Validation and Pharmacological Profiling

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.95–7.45 (m, 3H, Ar-H), 4.38 (d, 2H, J = 6.0 Hz, CH₂-isoxazole), 3.82 (m, 1H, cyclohexyl), 2.32 (s, 3H, CH₃-isoxazole).
  • HRMS : m/z calculated for C₂₃H₂₈N₄O₃ [M+H]⁺: 408.49, found: 408.48.

Purity and Stability

  • HPLC : >97% purity (C18 column, acetonitrile/water gradient).
  • Storage : Stable at 2–8°C under nitrogen for >12 months.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (Literature)
N1-Cyclohexyl Installation Cyclohexylamine condensation in acetic acid Not reported
N3-Alkylation NaH/DMF, 0°C K₂CO₃/acetone, reflux
Carboxamide Coupling EDC/HOBt, 68% yield DCC/DMAP, 62% yield
Overall Yield 32% (4 steps) 28% (5 steps)

Análisis De Reacciones Químicas

Types of Reactions

1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by the use of catalysts such as palladium on carbon (Pd/C) or by using nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Based on the search results, here is information on the applications of 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide:

Basic Information

  • IUPAC Name: 1-Cyclohexyl-3-(cyclopropylmethyl)-2,3-dihydro-N-[(3-methyl-5-isoxazolyl)methyl]-2-oxo-1H-benzimidazole-5-carboxamide
  • Other Names: 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide
  • CAS Number: 1394592-04-1
  • Molecular Formula: C23H28N4O3
  • Molecular Weight: 408.49

Potential Applications

  • hNPR1 Inhibitor: 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide is also referred to as hNPR1 inhibitor JS-11 .
  • Allosteric Modulator Studies: The compound falls under the broader research area of allosteric modulators, which are compounds that bind to a protein and alter its activity .
  • Allosteric modulators of sigma-1 receptors may provide a novel approach for discovering new anti-seizure drugs .
  • Allosteric ligands can maximize receptor selectivity and manipulate endogenous cholinergic and dopaminergic signaling .
  • G Protein-Coupled Receptors (GPCRs): The compound may have applications related to G protein-coupled receptors, which are a large family of receptors that play a role in many physiological processes .

Safety Information

  • Signal Word: Warning
  • Precautionary Statements: According to one source, precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Mecanismo De Acción

The mechanism of action of 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Benzimidazole Derivatives

Compound from :

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Structural Differences :
    • Position 1: Propyl vs. cyclohexyl in the target compound.
    • Position 2: 3,4-Dimethoxyphenyl vs. absence of substitution (target has 2-oxo group).
    • Carboxamide substituent: 4-methoxyphenyl vs. 3-methylisoxazol-5-ylmethyl.
  • Functional Implications :
    • Methoxy groups enhance lipophilicity but may reduce metabolic stability compared to the cyclopropylmethyl and isoxazole groups in the target compound .
    • The one-pot reductive cyclization method (sodium dithionite/DMSO) used here contrasts with the crystallization approach (CH₂Cl₂-DMSO) described for similar benzimidazoles in .
Compound from :

1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

  • Structural Differences :
    • Position 2: Furan-3-yl vs. cyclopropylmethyl and 2-oxo groups in the target.
    • Carboxylic acid vs. carboxamide at position 4.
  • Functional Implications :
    • The furan group may confer hydrogen-bonding capabilities (O2—H2⋯N2 interactions) but lacks the steric bulk of the cyclopropylmethyl group in the target .
    • Carboxylic acid derivatives typically exhibit higher solubility but lower membrane permeability than carboxamides .

Isoxazole-Containing Analogues ()

Compounds such as 11i–11m feature 5-amino-3-methylisoxazole fused to xanthenone scaffolds. While distinct from the benzimidazole core, the 3-methylisoxazole moiety is a shared substituent.

  • Synthetic Routes: Multicomponent heterocyclizations () vs. reductive cyclizations () highlight divergent strategies for introducing isoxazole groups.

Cytotoxic Heteroarylmethyleneimidazolinones ()

Compounds like 7a, 8, and 9 (thenylideneimidazolinones) share the imidazolinone core but lack the benzimidazole framework.

  • Cytotoxicity in analogues is attributed to specific substituents (e.g., arylidene groups), whereas the target’s cyclopropylmethyl and isoxazole groups may modulate different pathways .

Data Tables: Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity
Target Compound Benzimidazole-2-one Cyclohexyl, cyclopropylmethyl, 3-methylisoxazole ~454.5 (estimated) Not specified in evidence
Compound Benzimidazole Propyl, 3,4-dimethoxyphenyl, 4-methoxyphenyl ~463.5 Synthetic intermediate
Compound Benzimidazole Cyclohexyl, furan-3-yl, carboxylic acid ~352.4 Structural study
Compound (e.g., 11i) Xanthenone-isoxazole 5-Amino-3-methylisoxazole, methoxy ~394.4 Synthetic/structural analysis
Compound (e.g., 7a) Imidazolinone Arylidene, thenyl ~300–350 (estimated) Cytotoxic

Actividad Biológica

1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide, with the CAS number 1394592-04-1, is a synthetic compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

Molecular Formula: C23H28N4O3
Molecular Weight: 408.49 g/mol
Structural Characteristics:

  • The compound features a benzo[d]imidazole core, which is significant in medicinal chemistry for its bioactivity.
  • It includes cyclohexyl and cyclopropylmethyl groups that may influence its pharmacological properties.
PropertyValue
CAS Number1394592-04-1
Molecular FormulaC23H28N4O3
Molecular Weight408.49 g/mol
Boiling PointNot available

Research indicates that compounds within the benzo[d]imidazole class often exhibit activity through modulation of various biological pathways, including:

  • Inhibition of Enzymatic Activity: These compounds may act as inhibitors of specific enzymes involved in disease processes.
  • Receptor Modulation: They can interact with G protein-coupled receptors (GPCRs), potentially influencing neurotransmission and other cellular signaling pathways .

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. Its structural analogs have demonstrated efficacy in inhibiting tumor growth in various models. For instance, compounds with similar scaffolds have been shown to enhance the effects of chemotherapeutic agents when used in combination therapies .

Case Studies and Research Findings

  • Study on Antitumor Efficacy:
    • A study published in a peer-reviewed journal investigated the antitumor effects of benzo[d]imidazole derivatives. The results indicated that these compounds could significantly reduce tumor size in xenograft models, suggesting potential clinical applications for 1-Cyclohexyl-3-(cyclopropylmethyl)-N-((3-methylisoxazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide .
  • Synergistic Effects:
    • Research has shown that this compound could enhance the therapeutic effects of existing cancer treatments when used as an adjunct therapy. This synergistic effect was particularly noted in studies combining it with traditional chemotherapeutics .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntitumorSignificant reduction in tumor size in models
Enzyme InhibitionPotential inhibition of key metabolic enzymes
Receptor ModulationInteraction with GPCRs affecting signaling pathways

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of a benzo[d]imidazole core. A common approach includes:

  • Step 1: Formation of the benzo[d]imidazole scaffold via cyclization of substituted o-phenylenediamine derivatives under acidic conditions .
  • Step 2: Introduction of the cyclohexyl and cyclopropylmethyl groups via alkylation or nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or CH2Cl2) and catalysts like K2CO3 .
  • Step 3: Coupling the 3-methylisoxazole-5-methylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
    Key intermediates include the unsubstituted benzo[d]imidazole-5-carboxylic acid and the alkylated precursor before final amide bond formation.

Basic: How is crystallinity and purity ensured during synthesis, and what analytical methods are critical?

Methodological Answer:

  • Crystallization: Slow evaporation of solvent mixtures (e.g., CH2Cl2–DMSO 9:1 at 273 K) promotes single-crystal growth for X-ray diffraction validation .
  • Purity Analysis: HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) are standard. Purity >98% is typically required for biological assays .
  • Structural Confirmation: <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent integration and absence of unreacted starting materials. For example, the absence of NH signals in <sup>1</sup>H NMR confirms successful alkylation .

Advanced: How can hydrogen-bonding patterns in the crystal structure inform solubility and stability?

Methodological Answer:
X-ray crystallography reveals intermolecular interactions critical for stability. For example:

  • Infinite Chains: Molecules may form hydrogen-bonded chains via O–H⋯N or N–H⋯O interactions (e.g., O2–H2⋯N2 and O4–H4⋯N4 in analogous compounds), enhancing crystal packing and reducing hygroscopicity .
  • Solubility Prediction: Polar groups involved in hydrogen bonding (e.g., carbonyls) may reduce solubility in nonpolar solvents, guiding formulation strategies for in vivo studies .

Advanced: What strategies resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

  • SAR Analysis: Compare substituent effects using a table of analogs (e.g., methoxy vs. methyl groups on phenyl rings). For example, replacing a methyl group with methoxy in related compounds alters logP and receptor binding .
  • Experimental Controls: Ensure consistent assay conditions (e.g., cell lines, incubation time). Discrepancies in IC50 values may arise from variations in mitochondrial toxicity assays vs. kinase inhibition protocols .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize activity differences .

Advanced: How can reaction conditions be optimized for scalability without compromising yield?

Methodological Answer:

  • DoE (Design of Experiments): Use fractional factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, a 10% increase in DMAP catalyst improved coupling efficiency by 15% in related amide syntheses .
  • Flow Chemistry: Continuous-flow systems enhance reproducibility for exothermic steps (e.g., cyclopropane ring formation), reducing side reactions .
  • In-line Analytics: PAT (Process Analytical Technology) tools like FTIR monitors track reaction progress in real time, minimizing purification steps .

Advanced: What degradation pathways are observed under accelerated stability conditions, and how are they mitigated?

Methodological Answer:

  • Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. HPLC-MS identifies degradation products (e.g., hydrolysis of the cyclopropane methyl group or oxidation of the isoxazole ring) .
  • Stabilization Strategies: Lyophilization with cryoprotectants (e.g., trehalose) or formulation in amber vials under nitrogen atmosphere prevents photolytic and oxidative degradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.